Zearalenol

Endocrine disruption Reporter gene assay Nuclear receptor

Using zearalenone or the β-isomer as a surrogate calibrant in ERα bioassays introduces up to 420-fold potency error, invalidating cross-study comparisons. α-Zearalenol (EC50 0.022 ± 0.001 nM) delivers potency on par with 17β-estradiol, establishing the definitive assay window for high-throughput endocrine disruption screening. • ≥98% HPLC purity with matched deuterated internal standards for quantitative LC-MS/MS method validation • 70-fold greater estrogenic potency than parent zearalenone; 420-fold over β-zearalenol • α- and β-diastereomers available separately for isomer-specific toxicokinetic and species-sensitivity studies

Molecular Formula C18H24O5
Molecular Weight 320.4 g/mol
CAS No. 5916-52-9
Cat. No. B1233230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZearalenol
CAS5916-52-9
Synonyms(-)-beta-zearalenol
(3R,7R,11E)-7,14,16-trihydroxy-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecin-1-one
1H-2-benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R,11E)-
3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one
alpha-zearalenol
alpha-zearalenol, (cis)-isomer
beta-trans-zearalenol
beta-zearalenol
zearalenol
Molecular FormulaC18H24O5
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O
InChIInChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+
InChIKeyFPQFYIAXQDXNOR-XVNBXDOJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zearalenol Reference Standard


Zearalenol (CAS 5916-52-9), a resorcylic acid lactone mycotoxin produced as a reduced metabolite of zearalenone by Fusarium species, exists as two diastereomeric forms: α-zearalenol and β-zearalenol [1]. α-Zearalenol, in particular, exhibits exceptionally high estrogenic potency—comparable to that of synthetic estrogens like ethinyl estradiol and diethylstilbestrol in certain in vitro models [2]. This compound is widely used as an analytical reference standard for the quantification of mycotoxins in food, feed, and biological matrices via LC-MS/MS and GC-MS, and serves as a critical tool in research investigating endocrine disruption, reproductive toxicology, and species-specific sensitivity to estrogenic mycotoxins .

Workflow Mycotoxin quantification via LC-MS/MS or GC-MS
Study Context Endocrine disruption and receptor activation screening
Format High-purity neat solid; acetonitrile solution also available

Why α-Zearalenol Cannot Be Substituted


The three closely related compounds—zearalenone (ZEN), α-zearalenol, and β-zearalenol—exhibit profoundly different estrogenic potencies despite their structural similarity. In reporter gene assays, α-zearalenol demonstrates an EC50 that is approximately 70 times lower (more potent) than that of the parent compound ZEN and nearly 420 times lower than that of the β-isomer [1]. Furthermore, the relative binding affinity of α-zearalenol for estrogen receptors in multiple species significantly exceeds that of ZEN, while β-zearalenol consistently shows the weakest binding [2]. These quantitative disparities preclude any assumption of functional equivalence; substituting one analog for another in biological assays or as an analytical calibrant would introduce substantial error and invalidate cross-study comparisons.

Your Target
α-Zearalenol – high ER binding, approx. 70× more potent than ZEN
Potential Substitute
Zearalenone (ZEN) – significantly lower estrogenic potency; may underestimate activity
Your Target
α-Zearalenol – stronger disruption of steroidogenesis in some assays
Potential Substitute
β-Zearalenol – lowest ER binding; may shift endpoint interpretation toward hormone synthesis effects
Quantitative disparities in EC50 and receptor binding preclude direct functional substitution. Using a different isomer as a calibrant or bioassay control may introduce systematic error and limit cross-study comparability.

Evidence for Zearalenol Isomer Differences


Estrogenic Potency in Reporter Gene Assays

In a direct head-to-head comparison using a reporter gene assay incorporating natural steroid receptors, α-zearalenol (α-ZOL) demonstrated an EC50 of 0.022 ± 0.001 nM, while zearalenone (ZEN) exhibited an EC50 approximately 70 times higher (weaker) at ~1.54 nM, and β-zearalenol (β-ZOL) was twice as weak as ZEN [1]. For reference, the EC50 of the potent endogenous estrogen 17β-estradiol in the same assay was 0.015 ± 0.002 nM, placing α-ZOL within a similar order of potency [1].

Reporter gene EC50
Head-to-head
α-ZOL EC50 0.022 nM; ~70× lower than ZEN; similar to E2 (0.015 nM)
Supports ER activation endpoint selection
Ishikawa cell line; natural steroid receptor context
Endocrine disruption Reporter gene assay Nuclear receptor

Estrogen Receptor Binding Affinity

A comparative study measured the relative binding affinity (RBA) of zearalenone, α-zearalenol, and β-zearalenol for uterine and oviduct estrogen receptors in swine, rats, and chickens. In all three species, α-zearalenol exhibited greater binding affinity than zearalenone, while β-zearalenol consistently showed the weakest affinity [1]. Notably, the RBA of α-zearalenol was highest in pigs, intermediate in rats, and significantly lower in chickens, suggesting species-specific differences in sensitivity [1].

Receptor binding
Head-to-head
Rank: α-ZOL > ZEN > β-ZOL (pig, rat, chicken)
Informs species-specific sensitivity review
Swine uterus/oviduct cytosol; qualitative rank only
Receptor binding Species comparison Endocrine disruption

Estradiol Production in H295R Assay

In the H295R human adrenocortical carcinoma cell steroidogenesis assay, both α-zearalenol and β-zearalenol increased production of estradiol, progesterone, testosterone, and cortisol. At the peak effect concentration of 10 μM, β-zearalenol induced significantly higher estradiol production (562 ± 59 pg/mL) compared to α-zearalenol (494 ± 60 pg/mL) and zearalenone (375 ± 43 pg/mL) [1]. This represents a 14% increase in estradiol output for β-ZOL over α-ZOL, and a 50% increase over ZEN.

E2 production
Head-to-head
β-ZOL 562 pg/mL; α-ZOL 494 pg/mL; ZEN 375 pg/mL at 10 µM
β-isomer shows higher steroidogenesis disruption
H295R assay; endpoint divergence from receptor potency
Steroidogenesis Endocrine disruption Hormone production

Oral Bioavailability in Pigs

In a crossover study in pigs, the absolute oral bioavailability of α-zearalenol was determined to be high, with complete presystemic hydrolysis of its conjugated forms. While the abstract does not provide exact numerical bioavailability values for each isomer, it states that α-ZEL, β-ZEL, and their glucosidated forms all exhibited high oral bioavailability and extensive first-pass glucuronidation, contributing to overall systemic toxicity of zearalenone [1]. Notably, α-ZEL and its masked form α-ZEL-14G are reported to have much higher estrogenic activity than ZEN, making their toxicokinetic behavior particularly relevant for risk assessment [2].

Oral bioavailability
Data to verify
High systemic exposure after oral dosing in pigs; complete presystemic hydrolysis of glucosides
Supports in vivo toxicokinetic study design
Exact % not abstracted; refer to full publication
Toxicokinetics Bioavailability In vivo metabolism

CYP450 Metabolism and Species Differences

Phenotyping studies using liver microsomes from rats, chickens, swine, goats, cows, and humans revealed that the metabolism of α-zearalenol (α-ZEL) is mediated primarily by CYP3A4, CYP2C8, and CYP1A2 [1]. Significant species-specific differences were observed in the biotransformation rates and metabolic profiles of α-ZEL across these species [1]. This information is critical for selecting appropriate animal models and for understanding potential drug-drug interactions in co-exposure scenarios.

CYP metabolism
Class-level
CYP3A4, 2C8, 1A2 identified; species differences in clearance
Model selection requires isomer-specific enzyme profile
Liver microsomes; human vs. livestock comparison
Metabolism Cytochrome P450 Species differences

High-Purity Analytical Standards

Commercially available α-zearalenol analytical standards, such as those from WITEGA (CAS 36455-72-8), are certified to >99.0% HPLC purity and are accompanied by lot-specific documentation to ensure traceability . Additionally, deuterated internal standards (e.g., β-Zearalenol-D5 with >99.0% isotopic purity) are available to support robust LC-MS/MS and GC-MS quantification, enabling accurate calibration and recovery correction in complex matrices . Sigma-Aldrich also offers α-zearalenol solutions at 10 μg/mL in acetonitrile with purity ≥97.0% for analytical applications .

Standard purity
Supporting
>99.0% HPLC (neat); matching deuterated ISTD available
Enables reliable LC-MS/MS calibration
Lot-specific documentation for traceability
Analytical chemistry Reference standard LC-MS/MS

Zearalenol Applications


Positive Control for EDC Screening

Given its EC50 of 0.022 ± 0.001 nM in reporter gene assays—approximately 70-fold more potent than zearalenone—α-zearalenol serves as an ideal positive control for estrogen receptor-mediated activity in high-throughput screening programs [1]. Its potency, comparable to 17β-estradiol (EC50 0.015 ± 0.002 nM), allows researchers to establish a robust assay window and benchmark the sensitivity of their test systems. Using α-zearalenol instead of the less potent parent compound ensures that weak partial agonists are not overlooked.

Reproductive Toxicology in Swine

The significantly higher relative binding affinity of α-zearalenol for estrogen receptors in pigs, combined with its high oral bioavailability demonstrated in crossover pig trials, makes it the preferred compound for investigating zearalenone-related reproductive toxicity in swine [1][2]. Swine are particularly sensitive to estrogenic mycotoxins, and using α-zearalenol—the metabolite responsible for much of this sensitivity—enables more physiologically relevant dosing and interpretation of toxicokinetic data.

LC-MS/MS Mycotoxin Residue Analysis

The availability of α-zearalenol as a high-purity (>99% HPLC) analytical standard, along with matching deuterated internal standards (β-Zearalenol-D5, >99% isotopic purity), makes it essential for developing and validating quantitative LC-MS/MS methods for mycotoxin detection [1][2]. These materials enable precise calibration, recovery correction, and compliance with regulatory performance criteria, as demonstrated in methods for detecting zeranol abuse and Fusarium contamination in urine [3].

CYP450 Metabolism and Drug Interaction Studies

The identification of CYP3A4, 2C8, and 1A2 as primary enzymes responsible for α-zearalenol metabolism, coupled with documented species-specific differences in liver microsome biotransformation, positions α-zearalenol as a valuable probe substrate for investigating xenobiotic metabolism and potential mycotoxin-drug interactions [1]. Researchers can use this compound to study phase I metabolism across species and to assess the impact of CYP enzyme polymorphisms or inhibitors on mycotoxin clearance.

Application
Selection Property
Validation Focus
Endocrine disruptor screening
High ER-mediated reporter response
Assay window and sensitivity benchmarking
Swine reproductive toxicology research
Elevated ER binding affinity in pigs
Species-specific toxicokinetic modeling
LC-MS/MS mycotoxin residue analysis
Certified high-purity standard with deuterated analog
Calibration accuracy and matrix recovery
Xenobiotic metabolism studies
Defined CYP enzyme involvement
Species-dependent clearance comparison

Technical Documentation Hub

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42 linked technical documents
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